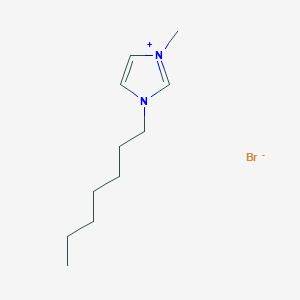

1-Heptyl-3-methylimidazolium bromide; 99%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Heptyl-3-methylimidazolium bromide is an ionic compound with the molecular formula C11H21BrN2 . It has an average mass of 261.202 Da and a monoisotopic mass of 260.088806 Da .

Molecular Structure Analysis

The molecular structure of 1-Heptyl-3-methylimidazolium bromide consists of a heptyl (seven carbon alkyl) group and a methyl group attached to an imidazolium ring, along with a bromide ion . Detailed structural analysis would require techniques such as X-ray crystallography or NMR spectroscopy.Physical and Chemical Properties Analysis

1-Heptyl-3-methylimidazolium bromide is likely to be a viscous liquid or solid at room temperature . The low-temperature heat capacities of similar ionic liquids have been measured, and the standard molar heat capacity was determined to be 679.438 J K^-1 mol^-1 .Aplicaciones Científicas De Investigación

Synthesis and Crystallization Medium

1-Heptyl-3-methylimidazolium bromide is utilized as a reaction medium for the synthesis and crystallization of coordination polymers. A notable example involves its use in synthesizing a coordination polymer with 1-butyl-3-methylimidazolium and 1,4-benzenedicarboxylate, leading to a thermally stable compound that exhibits blue emission at room temperature (Liao & Huang, 2006).

Influence on Biochemical Markers

The effects of imidazolium bromide ionic liquids on biochemical biomarkers in fish were studied, indicating potential biotoxicity. This research was conducted using 1-alkyl-3-methylimidazolium bromides, highlighting their impact on the antioxidant status of freshwater fish. Quantum chemical calculations were also performed to interpret the experimental results and provide insights into the environmental behavior and fate of these ionic liquids (Wang et al., 2014).

Thermodynamic Properties

The thermodynamic properties of 1-alkyl-3-methylimidazolium bromide in aqueous and non-aqueous solutions were extensively studied, revealing information about solute-solvent and solute-solute interactions. This research provides insights into the thermodynamic behavior of these ionic liquids, comparing their properties with those of other solutions like electrolytes, polymers, and surfactants (Sadeghi, Shekaari, & Hosseini, 2009).

Role in Chemical Synthesis

1-Heptyl-3-methylimidazolium bromide was also employed as an ionic liquid to promote one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines, demonstrating its potential as an efficient medium in chemical synthesis processes. The reaction workup in this context is simple, and the ionic liquid can be separated from the product and reused, showcasing its utility and sustainability (Shaabani, Soleimani, & Maleki, 2006).

Safety and Hazards

Direcciones Futuras

The future directions of research on 1-Heptyl-3-methylimidazolium bromide and similar ionic liquids could involve exploring their potential applications in various fields, such as green solvents, functional materials, and reaction media for chemical synthesis . Further studies on their thermodynamic properties and potential uses in energy storage devices could also be beneficial .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-Heptyl-3-methylimidazolium bromide involves the reaction of 1-Methylimidazole with 1-Bromohexane in the presence of a base to form 1-Heptyl-3-methylimidazolium bromide.", "Starting Materials": [ "1-Methylimidazole", "1-Bromohexane", "Base (such as potassium hydroxide or sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 1-Methylimidazole in a suitable solvent, such as acetonitrile or ethanol.", "Step 2: Add 1-Bromohexane to the reaction mixture and stir at room temperature for several hours.", "Step 3: Add a base, such as potassium hydroxide or sodium hydroxide, to the reaction mixture and stir for several more hours.", "Step 4: Extract the product with a suitable solvent, such as dichloromethane or ethyl acetate.", "Step 5: Purify the product by recrystallization or column chromatography to obtain 1-Heptyl-3-methylimidazolium bromide in 99% purity." ] } | |

Número CAS |

343851-32-1 |

Fórmula molecular |

C11H23BrN2 |

Peso molecular |

263.22 g/mol |

Nombre IUPAC |

1-heptyl-3-methyl-1,2-dihydroimidazol-1-ium;bromide |

InChI |

InChI=1S/C11H22N2.BrH/c1-3-4-5-6-7-8-13-10-9-12(2)11-13;/h9-10H,3-8,11H2,1-2H3;1H |

Clave InChI |

WXAJYJJTRNUTCV-UHFFFAOYSA-N |

SMILES |

CCCCCCCN1C=C[N+](=C1)C.[Br-] |

SMILES canónico |

CCCCCCC[NH+]1CN(C=C1)C.[Br-] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3,5-Dibromo-4-(propan-2-yloxy)phenyl]methanol](/img/structure/B6317955.png)

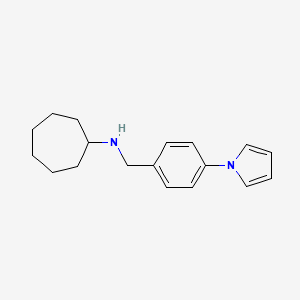

![Cycloheptyl-(4-[1,2,4]triazol-1-yl-benzyl)-amine, 95%](/img/structure/B6317997.png)

![3,5-Dihydro-2H-furo[3,2-c]pyridin-4-one](/img/structure/B6318011.png)

![2-[(2-Hydroxyethyl)[6-(pyridin-2-yl)-[2,2'-bipyridin]-4-yl]amino]ethan-1-ol](/img/structure/B6318015.png)

![(2-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318028.png)

![Cycloheptyl-(4-[1,2,3]triazol-2-yl-benzyl)-amine, 95%](/img/structure/B6318040.png)